2-(Bromomethyl)imidazo[1,2-a]pyrimidine is a heterocyclic organic compound characterized by the presence of both imidazole and pyrimidine rings. This compound is notable for its potential biological activity and applications in medicinal chemistry, particularly as a precursor for various pharmaceuticals. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
This compound falls under the classification of imidazo[1,2-a]pyrimidines, which are derivatives of imidazole fused with pyrimidine. Imidazo[1,2-a]pyrimidines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis and characterization of such compounds have been extensively studied due to their relevance in drug development and organic synthesis.
The synthesis of 2-(bromomethyl)imidazo[1,2-a]pyrimidine can be achieved through various methods:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and functional groups present in the synthesized compound .
2-(Bromomethyl)imidazo[1,2-a]pyrimidine participates in various chemical reactions due to its electrophilic bromomethyl group:
These reactions typically require specific conditions such as the presence of bases or catalysts to promote reactivity and selectivity. Reaction monitoring is often performed using chromatographic techniques.
The mechanism by which 2-(bromomethyl)imidazo[1,2-a]pyrimidine exerts its biological effects is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The bromomethyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids.
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant binding affinity towards certain biological targets, which may lead to their therapeutic effects .
2-(Bromomethyl)imidazo[1,2-a]pyrimidine serves as an important building block in medicinal chemistry. Its applications include:
Research continues into optimizing synthetic routes and exploring new applications for this compound in various fields of chemistry and pharmacology .
The core structure comprises a bicyclic heteroaromatic system where a pyrimidine ring (six-membered) is fused with an imidazole ring (five-membered) at bonds a and b of the pyrimidine (positions 1 and 2) and the b and c bonds of imidazole (positions 4 and 5). The bromomethyl (–CH₂Br) substituent is attached to position 2 of the imidazo[1,2-a]pyrimidine scaffold, conferring electrophilic character essential for nucleophilic substitution reactions. The hydrobromide salt form (commonly encountered) features a protonated N3 atom and a bromide counterion, as confirmed by crystallographic data [2] [6].
Key structural parameters [2] [8]:
Table 1: Fundamental Structural Properties
Property | Value |
---|---|
Molecular Formula | C₇H₇Br₂N₃ (hydrobromide salt) |
Molecular Weight | 292.96 g/mol |
X-Ray Confirmed Bond Length (C-Br) | 1.93–1.97 Å |
Ring System Planarity | Deviation < 0.05 Å |
The systematic IUPAC name is 2-(bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide, reflecting the bromomethyl substituent on the imidazole ring and the protonated state with bromide counterion [2]. The CAS registry numbers distinguish isomeric forms:
Isomeric complexity arises from:
Crystallography: Limited single-crystal data exists for the hydrobromide salt. Unit cell parameters indicate monoclinic symmetry (P2₁/c space group), with intermolecular N–H···Br and C–H···Br hydrogen bonds stabilizing the lattice [6]. Computational models (DFT) predict bond angles and charge distribution consistent with X-ray diffraction patterns for analogous imidazo[1,2-a]pyrimidines [3].
NMR Spectroscopy (Key assignments in DMSO-d₆) [1] [4]:
Table 2: Spectral Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 8.90–9.10 (d, J = 7.0 Hz) | H3 (Imidazole ring) |
δ 4.80–4.95 (s) | –CH₂Br (Methylene) | |
¹³C NMR | δ 145–148 | C2 (Attachment point) |
δ 28–30 | Methylene carbon | |
IR (KBr) | 750–770 cm⁻¹ | C-Br stretch (Alkyl bromide) |
1590–1620 cm⁻¹ | C=N/C=C (Ring stretching) | |
MS (EI) | m/z 212 [M]⁺ (neutral form) | Molecular ion |
m/z 133 [M⁺ – Br] | Loss of bromine |
IR Spectroscopy: Strong C–Br stretch at 750–770 cm⁻¹ (alkyl bromide) and ring vibrations at 1590–1620 cm⁻¹ (C=N/C=C) dominate. N–H⁺ deformation in the salt appears as a broad band at 2500–3000 cm⁻¹ [7].
Mass Spectrometry: EI-MS shows the molecular ion cluster at m/z 212/214 (1:1, ⁷⁹Br/⁸¹Br) for the neutral form. Key fragments include [M⁺ – Br] at m/z 133 (base peak, imidazo[1,2-a]pyrimidinyl cation) and m/z 106 (loss of HCN from m/z 133) [1] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1